molecular formula C22H25N3O3 B379730 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione CAS No. 309924-01-4

1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Cat. No. B379730
CAS RN: 309924-01-4
M. Wt: 379.5g/mol
InChI Key: BOYDRIMGJQQFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione, also known as MPAA, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPAA is a pyrrolidine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In

Scientific Research Applications

1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to possess a range of biological activities, making it a promising candidate for the development of new drugs. Its anti-inflammatory and analgesic properties have been demonstrated in animal models, indicating its potential use in the treatment of pain and inflammation. 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is not fully understood, but it is thought to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and inflammation. By inhibiting COX, 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects. In animal models, 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to reduce pain and inflammation, indicating its potential use as an analgesic and anti-inflammatory agent. 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent. Additionally, 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to inhibit the growth of bacteria, indicating its potential use as an antibiotic.

Advantages and Limitations for Lab Experiments

The synthesis of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been optimized to achieve high yields and purity, making it a viable candidate for further research. 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has also been shown to possess a range of biological activities, making it a promising candidate for the development of new drugs. However, there are some limitations to the use of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. Additionally, the effects of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione on human subjects are not yet known, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione. One area of research could focus on elucidating the mechanism of action of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione, which would provide insight into its potential use as a therapeutic agent. Another area of research could focus on the development of new drugs based on the structure of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione, which could lead to the discovery of new drugs with improved efficacy and safety profiles. Additionally, further research is needed to determine the effects of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione on human subjects, which could pave the way for the development of new drugs for the treatment of pain, inflammation, and cancer.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione involves the reaction of 4-methoxyphenylacetic acid with phthalic anhydride in the presence of polyphosphoric acid to form the corresponding pyrrolidine-2,5-dione intermediate. The intermediate is then reacted with 4-(piperidin-1-yl)aniline in the presence of triethylamine to yield 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione. The synthesis of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been optimized to achieve high yields and purity, making it a viable candidate for further research.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-28-19-11-9-18(10-12-19)25-21(26)15-20(22(25)27)23-16-5-7-17(8-6-16)24-13-3-2-4-14-24/h5-12,20,23H,2-4,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYDRIMGJQQFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

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